Optical Band Gap Narrowing: 3,7-Linked Polyimide vs. 2,8-Linked Polyimide
In a direct head-to-head comparison of two isomeric donor–acceptor polyimides constructed from identically substituted diamine monomers differing only in the dibenzothiophene linkage position, the 3,7-connected polyimide PI(3,7-APDBT-6FDA) exhibited an optical band gap (Eg) of 3.31 eV, which is 0.09 eV narrower than the 3.40 eV measured for the 2,8-connected analogue PI(2,8-APDBT-6FDA) [1]. This narrowing of the band gap is attributed to the more extended π-conjugation enabled by the para-like 3,7-connectivity, which was further corroborated by a significant red-shift in absorption λmax: from 275 nm (2,8‑linked, solution) and 283 nm (2,8‑linked, film) to 326 nm (3,7‑linked, solution) and 334 nm (3,7‑linked, film) [1].
| Evidence Dimension | Optical band gap (Eg) and absorption maximum (λmax) in donor–acceptor polyimide films |
|---|---|
| Target Compound Data | Eg = 3.31 eV; λmax (solution) = 326 nm; λmax (film) = 334 nm (PI(3,7-APDBT-6FDA) derived from 3,7-dibromodibenzo[b,d]thiophene) |
| Comparator Or Baseline | Eg = 3.40 eV; λmax (solution) = 275 nm; λmax (film) = 283 nm (PI(2,8-APDBT-6FDA) derived from 2,8-dibromodibenzothiophene) |
| Quantified Difference | ΔEg = −0.09 eV (3,7‑linked narrower); Δλmax (film) = +51 nm red-shift for 3,7‑linked |
| Conditions | Thin films on quartz substrates; UV‑vis absorption spectroscopy; DMAc solution (10⁻⁶ M) for solution spectra; J. Phys. Chem. C 2011, 115, 5930–5939 [1] |
Why This Matters
A narrower optical band gap and a red-shifted absorption profile enable more efficient harvesting of the solar spectrum and lower charge injection barriers, directly impacting the performance of organic photovoltaics and light-emitting devices.
- [1] Liu, C.-L.; Kurosawa, T.; Yu, A.-D.; Higashihara, T.; Ueda, M.; Chen, W.-C. New Dibenzothiophene-Containing Donor–Acceptor Polyimides for High-Performance Memory Device Applications. J. Phys. Chem. C 2011, 115 (13), 5930–5939. View Source
